7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a piperidine ring, a thienylacetyl group, and a phenoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the thienylacetyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thienylacetyl Group: This step often involves acylation reactions using thienylacetyl chloride.
Coupling Reactions: The final step involves coupling the piperidine ring with the thienylacetyl group and the phenoxy methyl linkage using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the phenoxy methyl linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring structure.
Piperine: Contains a piperidine moiety and is known for its biological activities.
Evodiamine: Another piperidine alkaloid with significant pharmacological properties.
Uniqueness
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-8-9-17-19(24-15-6-5-7-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-10-3-4-11-25/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRMEBZCGQXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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